1-(Butan-2-yl)-4-cyclopentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-4-cyclopentylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a butan-2-yl group and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-4-cyclopentylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with butan-2-yl chloride and cyclopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-4-cyclopentylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to produce alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
Scientific Research Applications
1-(Butan-2-yl)-4-cyclopentylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-4-cyclopentylbenzene depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Butan-2-yl)-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of a cyclopentyl group.
1-(Butan-2-yl)-4-methylbenzene: Similar structure but with a methyl group instead of a cyclopentyl group.
1-(Butan-2-yl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a cyclopentyl group.
Uniqueness
1-(Butan-2-yl)-4-cyclopentylbenzene is unique due to the presence of both a butan-2-yl group and a cyclopentyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62379-87-7 |
---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1-butan-2-yl-4-cyclopentylbenzene |
InChI |
InChI=1S/C15H22/c1-3-12(2)13-8-10-15(11-9-13)14-6-4-5-7-14/h8-12,14H,3-7H2,1-2H3 |
InChI Key |
BJDGWKMFSBDXKH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.